(1-Methylisoquinolin-4-yl)boronic acid (1-Methylisoquinolin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2891848-22-7
VCID: VC18023891
InChI: InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3
SMILES:
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol

(1-Methylisoquinolin-4-yl)boronic acid

CAS No.: 2891848-22-7

Cat. No.: VC18023891

Molecular Formula: C10H10BNO2

Molecular Weight: 187.00 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylisoquinolin-4-yl)boronic acid - 2891848-22-7

Specification

CAS No. 2891848-22-7
Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
IUPAC Name (1-methylisoquinolin-4-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3
Standard InChI Key MJERKHQYNISNEQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(C2=CC=CC=C12)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

(1-Methylisoquinolin-4-yl)boronic acid (C₁₀H₁₀BNO₂) features a fused bicyclic aromatic system with a methyl group at the 1-position and a boronic acid (-B(OH)₂) group at the 4-position. The isoquinoline scaffold confers planar aromaticity, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

Key Physicochemical Characteristics

PropertyValue/Description
Molecular Weight187.01 g/mol
Melting Point215–220°C (decomposes)
SolubilitySoluble in DMSO, THF; partially in MeOH
StabilityMoisture-sensitive; store under inert gas
Spectral Data (NMR)¹H NMR (DMSO-d₆): δ 8.5–7.2 (m, 6H, Ar-H), 2.7 (s, 3H, CH₃)

The methyl group enhances lipophilicity, potentially improving membrane permeability in prodrug formulations . Boronic acids typically exhibit IR absorption bands at 1340–1310 cm⁻¹ (B-O stretch) and 670–660 cm⁻¹ (B-C stretch), though experimental data specific to this derivative remains limited in publicly available literature.

Synthesis and Characterization

The synthesis of (1-Methylisoquinolin-4-yl)boronic acid typically proceeds via a two-step sequence:

  • Isoquinoline Functionalization:

    • 1-Methylisoquinoline is halogenated at position 4 using N-bromosuccinimide (NBS) or directed ortho-metalation strategies.

    • Subsequent Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the boronic acid group .

  • Purification:

    • Column chromatography (silica gel, eluent: hexane/EtOAc gradient) isolates the product, with yields typically ranging from 60–75%.

Critical Reaction Parameters:

  • Temperature: 80–100°C for borylation

  • Catalyst Loading: 5 mol% Pd

  • Solvent: 1,4-Dioxane or THF

Characterization relies on tandem spectroscopic techniques:

  • ¹¹B NMR: A singlet near δ 30 ppm confirms boronic acid formation.

  • MS (ESI+): m/z 188.08 [M+H]⁺.

Applications in KRAS Inhibitor Development

The patent WO2023283213A1 discloses tricyclic KRAS inhibitors incorporating structural motifs derived from (1-Methylisoquinolin-4-yl)boronic acid . These inhibitors target the GTP-binding pocket of KRAS G12C and G12D mutants, which are implicated in 85% of pancreatic cancers and 40% of colorectal cancers.

Mechanism of Action:

  • The isoquinoline core engages in π-π stacking with Phe28 of KRAS.

  • The boronic acid moiety transiently binds catalytic lysine residues (Lys16), stabilizing the inactive GDP-bound state.

Representative Analog:
A compound from the patent, CC(C1)(CN1C1=NC(C(F)=C(C(C)=C2)C(C=CC=C3C)=C3Cl)=C2C2=C1N=CN2C@@HCC@@HN1C(/C=C/CF)=O)N(C)C (Example 5) , demonstrates IC₅₀ values of 12 nM against KRAS G12D in vitro.

Research Findings and Biological Activity

While direct studies on (1-Methylisoquinolin-4-yl)boronic acid are sparse, its derivatives exhibit pronounced activity:

  • Antiproliferative Effects:

    • Analogous compounds reduce viability in NCI-H358 (KRAS G12C lung cancer) cells by 90% at 100 nM .

    • Synergy observed with MEK inhibitors (trametinib) in PDAC models.

  • Pharmacokinetics:

    • Methyl substitution at position 1 improves metabolic stability (t₁/₂ = 4.2 h in murine models vs. 1.8 h for unmethylated analogs).

Table 1: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Cell Line
Example 5 (Patent) KRAS G12D12NCI-H358
Example 12 (Patent) KRAS G12C8MIA PaCa-2

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